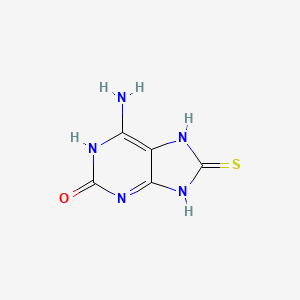
2-Oxo-4-phenyl-4,5-dihydro-1,2lambda~5~-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-4-phenyl-4,5-dihydro-1,2lambda~5~-oxazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure This compound is part of the oxazole family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-4-phenyl-4,5-dihydro-1,2lambda~5~-oxazole typically involves the cyclocondensation of arylamidoximes with aldehydes. For example, the reaction of arylamidoximes with n-butanal under specific conditions can yield the desired oxazole compound . The reaction is often mediated by catalysts such as manganese dioxide to facilitate the oxidation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-4-phenyl-4,5-dihydro-1,2lambda~5~-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxazole ring into more saturated derivatives.
Substitution: The phenyl group and other positions on the oxazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different oxazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the oxazole ring itself.
Scientific Research Applications
2-Oxo-4-phenyl-4,5-dihydro-1,2lambda~5~-oxazole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and other biochemical processes.
Industry: The compound is used in the production of various materials and chemicals, thanks to its versatile reactivity.
Mechanism of Action
The mechanism by which 2-Oxo-4-phenyl-4,5-dihydro-1,2lambda~5~-oxazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another heterocyclic compound with similar structural features but different reactivity and applications.
Imidazole: A five-membered ring containing nitrogen atoms, known for its broad range of biological activities.
Uniqueness
2-Oxo-4-phenyl-4,5-dihydro-1,2lambda~5~-oxazole stands out due to its specific combination of a phenyl group and an oxazole ring, which imparts unique reactivity and potential applications. Its ability to undergo various chemical reactions and its biological activity make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
60239-08-9 |
|---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2-oxido-4-phenyl-4,5-dihydro-1,2-oxazol-2-ium |
InChI |
InChI=1S/C9H9NO2/c11-10-6-9(7-12-10)8-4-2-1-3-5-8/h1-6,9H,7H2 |
InChI Key |
MDCACAVDOLSFRI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=[N+](O1)[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methylidene}-1-methylimidazolidine](/img/structure/B14618758.png)
![2-[(2Z)-2-{[2-(3,4-Diethoxyphenyl)-2-methoxyethyl]imino}pyrrolidin-1-yl]ethan-1-ol](/img/structure/B14618765.png)
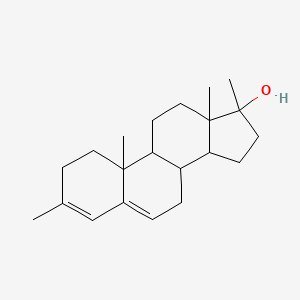
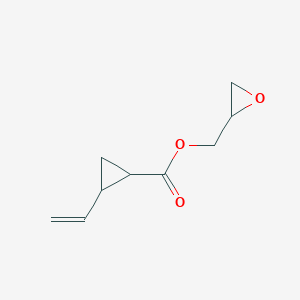
![trans-3-Thiabicyclo[4.4.0]decane](/img/structure/B14618804.png)


![N,N'-[(2,4-Dinitrophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14618818.png)
![1,1'-[(Dinitromethylene)disulfanediyl]dibenzene](/img/structure/B14618835.png)
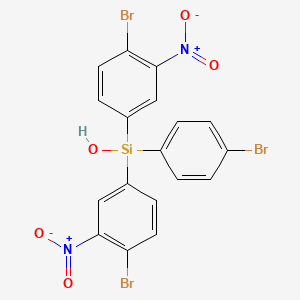
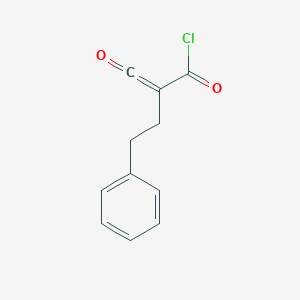
![Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14618851.png)
